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molecular formula C13H16O5 B048419 Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate CAS No. 850348-88-8

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate

Cat. No. B048419
M. Wt: 252.26 g/mol
InChI Key: WHUHWYZQAUTDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084590B2

Procedure details

2-Bromomethyl-1,3-dioxolane (8.3 ml, 80 mmol), ethyl-3-hydroxy-benzoate (3.32 g, 20 mmol), potassium carbonate (5.53 g, 40 mmol) and sodium iodide (1.2 g, 8 mmol) were heated at 120° C. in DMF (8 ml) for 17 hrs. The reaction was cooled to room temperature and all the solvents were evaporated under reduced pressure. The residues were partitioned between DCM (250 ml) and water (250 ml). The DCM layer was separated and the aqueous layer was back-extracted with DCM (2×100 ml). All the DCM extracts were combined, dried over MgSO4 and evaporated under reduced pressure. The residue was purified by column chromatography (4×25 cm). The product was eluted with 20% petroleum ether (60-80° C.) in DCM and the title compound was obtained as a slightly brown oil (4.63 g, 91.8%). APCI-MS, m/z 252.95 (M+1).
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
91.8%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[O:7][CH2:6][CH2:5][O:4]1.[CH2:8]([O:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[CH:13]=1)[CH3:9].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C=O)C>[CH2:8]([O:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH2:2][CH:3]2[O:7][CH2:6][CH2:5][O:4]2)[CH:13]=1)[CH3:9] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
8.3 mL
Type
reactant
Smiles
BrCC1OCCO1
Name
Quantity
3.32 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)O)=O
Name
Quantity
5.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.2 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all the solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residues were partitioned between DCM (250 ml) and water (250 ml)
CUSTOM
Type
CUSTOM
Details
The DCM layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back-extracted with DCM (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (4×25 cm)
WASH
Type
WASH
Details
The product was eluted with 20% petroleum ether (60-80° C.) in DCM

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=CC=C1)OCC1OCCO1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.63 g
YIELD: PERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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